molecular formula C21H25N3O5 B2536197 N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103518-45-1

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Cat. No.: B2536197
CAS No.: 1103518-45-1
M. Wt: 399.447
InChI Key: OFWYVQKWJZMBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a synthetic compound that features an indoline core substituted with an ethyl group and a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the indoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic benefits .

Properties

IUPAC Name

2-N-ethyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-5-22-20(25)16-10-13-8-6-7-9-15(13)24(16)21(26)23-14-11-17(27-2)19(29-4)18(12-14)28-3/h6-9,11-12,16H,5,10H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYVQKWJZMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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